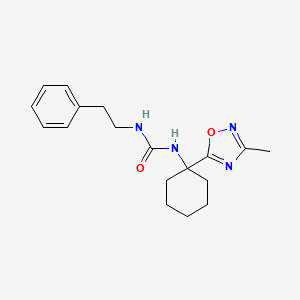

1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

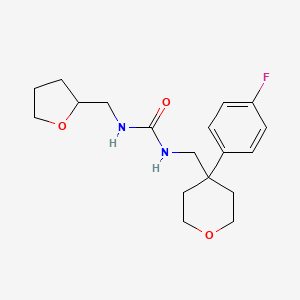

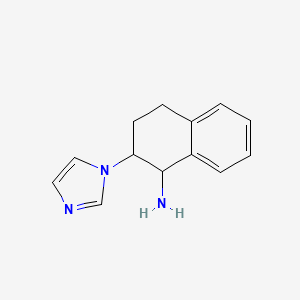

“1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of compounds containing a 1,2,4-oxadiazole ring can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The 1,2,4-oxadiazole ring is a key structural feature, contributing to the compound’s potential biological activity .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can participate in various chemical reactions. It can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Synthesis and Rearrangement

Oxadiazoles, due to their aromatic heterocyclic structure, are involved in various synthetic processes. For instance, the synthesis of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles through cycloaddition and subsequent Dimroth rearrangement highlights the versatility of oxadiazole compounds in chemical synthesis (Rozhkov et al., 2004).

Antimicrobial and Enzyme Inhibition

The biological assessment of 1,3,4-oxadiazole sandwiched by azinane and acetamides shows modest antibacterial potential and significant enzyme inhibition, demonstrating the bioactivity potential of synthesized molecules containing oxadiazole moieties (Virk et al., 2023).

Biological Applications

Antiepileptic Activity

The study on novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles illustrates the application in developing anticonvulsant agents. These compounds were investigated for their anticonvulsant activities, showcasing the potential of oxadiazole derivatives in medicinal chemistry (Rajak et al., 2013).

Cytotoxicity and Potential Anticancer Agents

The design and synthesis of 1,3,4-oxadiazole analogues for cytotoxicity evaluation and molecular docking studies indicate their potential as tubulin inhibitors and cytotoxic agents. This research highlights the therapeutic potential of oxadiazoles in cancer treatment, underscoring their role in future drug design for more potent tubulin inhibitor cytotoxic agents (Ahsan et al., 2017).

Antiviral Agents

The exploration of new 1,3,4-oxadiazoles bearing thiophene, thiazole, coumarin, pyridine, and pyridazine derivatives as antiviral agents showcases the heterocyclic compound's versatility. This study emphasizes the potential of 1,3,4-oxadiazole derivatives in producing compounds with antiviral activity, highlighting their significance in developing new therapeutic agents (Albratty et al., 2019).

Zukünftige Richtungen

The future directions for research on “1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the diverse biological activities exhibited by 1,2,4-oxadiazole derivatives, these compounds may have significant potential in drug discovery and development .

Wirkmechanismus

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which include this compound, have a broad spectrum of biological activities . They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It is known that the coupling of amidoximes with acyl reagents such as anhydrides occurs in two simple steps: o-acylation of amidoxime (first step) and following cyclodehydration into 1,2,4-oxadiazole (second step) .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to have various therapeutic effects, indicating that they likely interact with multiple biochemical pathways .

Result of Action

It is known that 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .

Eigenschaften

IUPAC Name |

1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-14-20-16(24-22-14)18(11-6-3-7-12-18)21-17(23)19-13-10-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHBVVPMICNMIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCCCC2)NC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2710284.png)

![ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710288.png)

![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[4-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenoxy]benzamide](/img/structure/B2710294.png)

![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one](/img/structure/B2710295.png)